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molecular formula C7H9N3O2 B8779113 N-Methoxy-N-methylpyrimidine-2-carboxamide

N-Methoxy-N-methylpyrimidine-2-carboxamide

Cat. No. B8779113
M. Wt: 167.17 g/mol
InChI Key: FUGJLHFTIKRNSG-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

Sodium pyrimidine-2-carboxylate (4.00 g, 27.4 mmol), imidazole hydrochloride (3.15 g, 30.1 mmol), and 1-carbonyldiimidazole (5.26 g, 31.5 mmol) was slurried in acetonitrile (30 mL) at room temperature under an N2 atmosphere. The mixture was then warmed to 52° C. over 30 minutes. Evolution of carbon dioxide was seen when the reaction mixture reached approximately 50° C. The mixture was then stirred at 52° C. for approximately 2 hours. The reaction was cooled to room temperature, then N,O-dimethylhydroxylamine hydrochloride (3.54 g, 35.6 mmol) was added slowly, portion wise over approximately 15 minutes and a mild exotherm was seen after each addition. The contents were stirred at room temperature overnight. To the reaction mixture was then added deionized water (25 mL) and dichloromethane (25 mL). 6 M aqueous hydrochloric acid was added dropwise to acidify the aqueous layer to approximately pH 1. The organic phase was then separated and the aqueous phase was extracted twice with dichloromethane. The combined organics were washed with 2 M aqueous hydrochloric acid and the layers separated. The acidic layer was extracted twice with dichloromethane and the organics combined. The organics were washed with a saturated, aqueous NaHCO3 solution, then dried over MgSO4, filtered and the solvent was removed by distillation under reduced pressure to provide the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-carbonyldiimidazole
Quantity
5.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.54 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Eight
Name
Quantity
25 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]([O-:9])=O.[Na+].Cl.N1C=CN=C1.C(=O)=O.Cl.[CH3:21][NH:22][O:23][CH3:24].Cl>C(#N)C.ClCCl.O>[CH3:24][O:23][N:22]([CH3:21])[C:7]([C:2]1[N:1]=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:9] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=C(N=CC=C1)C(=O)[O-].[Na+]
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
Cl.N1C=NC=C1
Step Three
Name
1-carbonyldiimidazole
Quantity
5.26 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.54 g
Type
reactant
Smiles
Cl.CNOC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 52° C. for approximately 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached approximately 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WAIT
Type
WAIT
Details
portion wise over approximately 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
after each addition
STIRRING
Type
STIRRING
Details
The contents were stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with 2 M aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The acidic layer was extracted twice with dichloromethane
WASH
Type
WASH
Details
The organics were washed with a saturated, aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(=O)C1=NC=CC=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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